4-乙氧基-1H-吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

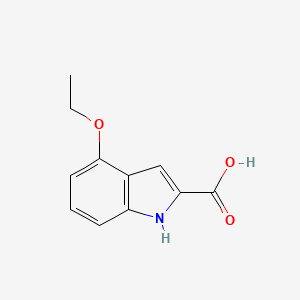

4-Ethoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.

BenchChem offers high-quality 4-Ethoxy-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 研究人员已经探索了吲哚衍生物的抗病毒潜力。 例如,研究人员在体外研究了吲哚的4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物对多种RNA和DNA病毒的抗病毒活性 .

- 吲哚-2-羧酸的灵活侧链可以增强与病毒DNA的π堆积相互作用,使其适合用于抗病毒应用 .

- Kasralikar等人报道了一系列新型吲哚和氧杂色烯酮衍生物,并进行了分子对接研究,作为抗HIV-1药物 .

抗病毒活性

抗HIV-1性质

作用机制

Target of Action

It is known that indole derivatives, which include 4-ethoxy-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that can result in various biological activities .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting they may affect a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .

生化分析

Biochemical Properties

Indole derivatives, such as 4-Ethoxy-1H-indole-2-carboxylic acid, are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives . They exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have profound effects on various types of cells and cellular processes . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, they have been used for the treatment of cancer cells and microbes .

Molecular Mechanism

The molecular mechanism of 4-Ethoxy-1H-indole-2-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, contributing to its broad spectrum of biological activities .

Metabolic Pathways

Indole derivatives are involved in the metabolism of tryptophan, an essential amino acid . They interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

生物活性

4-Ethoxy-1H-indole-2-carboxylic acid (C11H11NO3) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- Structure : The compound features an indole ring with an ethoxy group at the 4-position and a carboxylic acid at the 2-position, influencing its biological interactions and solubility.

4-Ethoxy-1H-indole-2-carboxylic acid exhibits its biological effects primarily through interactions with various molecular targets:

- Receptor Binding : It binds to multiple receptors, which may alter cellular signaling pathways, leading to various biological responses.

- Enzyme Interaction : The compound is known to inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.

- Gene Expression Modulation : It can influence gene expression patterns, contributing to its therapeutic potential.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including 4-Ethoxy-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. For instance:

- Inhibition of HIV-1 Integrase : The compound has shown promising results in inhibiting the strand transfer activity of HIV-1 integrase. In vitro assays indicated an IC50 value of approximately 32.37 μM for related indole derivatives, suggesting that structural modifications could enhance potency further .

Anticancer Activity

The anticancer properties of 4-Ethoxy-1H-indole-2-carboxylic acid have been explored in various studies:

- Cytotoxicity Against Cancer Cell Lines : The compound demonstrated significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 21.7 |

| A549 (Lung Cancer) | 15.7 |

| HCT116 (Colon Cancer) | 10.06 |

These results indicate that structural modifications can enhance its anticancer activity significantly .

Mechanisms of Anticancer Action

The mechanisms underlying the anticancer effects include:

- Induction of Apoptosis : Flow cytometry studies revealed that treatment with the compound increased Annexin-V positive cell populations, indicating apoptosis induction in cancer cells .

- Cell Cycle Arrest : The compound was found to cause S-phase cell cycle arrest in MCF-7 cells, disrupting normal cell proliferation and leading to increased cell death .

Study on Structural Modifications

A study focused on modifying the C3 position of indole derivatives revealed that introducing hydrophobic groups significantly enhanced integrase inhibitory activity. For instance, derivatives with a methoxyphenyl group at C3 showed improved IC50 values compared to the parent compound .

Evaluation of Anti-tumor Activity

Another investigation demonstrated that several derivatives exhibited moderate to high cytotoxicity against MCF-7 and A549 cell lines. Notably, compounds with specific substitutions showed enhanced activity, reinforcing the importance of structural optimization in drug design .

属性

IUPAC Name |

4-ethoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-10-5-3-4-8-7(10)6-9(12-8)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWIZTFZBBEWOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29970-01-2 |

Source

|

| Record name | 4-ethoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。